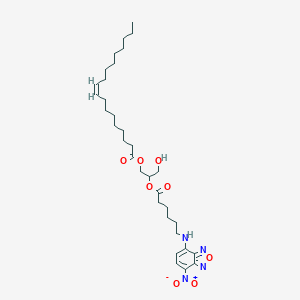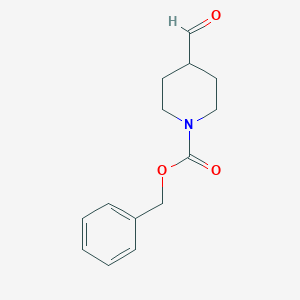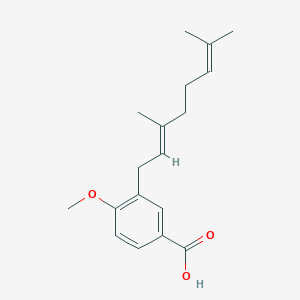
Acide 3-géranyl-4-méthoxybenzoïque
Vue d'ensemble
Description
3-Geranyl-4-methoxybenzoic acid is a natural product found in Piper gaudichaudianum and Piper aduncum with data available.
Applications De Recherche Scientifique
Inhibition de l'hyaluronidase
L'acide 3-géranyl-4-méthoxybenzoïque a été isolé de l'herbe de Piper aduncum et présente un effet inhibiteur plus fort sur l'activation de l'hyaluronidase que celui du tranilast . Cela suggère des applications potentielles dans le traitement de maladies où l'hyaluronidase joue un rôle, telles que certains types de cancer et les affections inflammatoires.
Activité antioxydante
Ce composé présente une activité antioxydante significative, piégeant les espèces réactives de l'oxygène comme l'anion superoxyde, le peroxyde d'hydrogène et les radicaux hydroxyles . Il inhibe également la production de thiocyanate, un oxydant qui endommage les cellules. Cette propriété est précieuse pour la recherche sur la prévention des maladies liées au stress oxydatif.
Développement de médicaments
La structure unique de l'this compound présente un potentiel pour diverses applications dans le développement de médicaments, y compris la synthèse de molécules bioactives. Son rôle dans la modulation d'enzymes comme l'hyaluronidase pourrait être mis à profit pour créer de nouveaux agents thérapeutiques.
Propriétés anti-inflammatoires
Des composés apparentés ont été identifiés avec des propriétés anti-inflammatoires, suggérant que l'this compound pourrait également faire l'objet de recherches pour son utilisation dans les médicaments anti-inflammatoires .
Modulation enzymatique
La recherche sur la modulation enzymatique par des composés naturels comme l'this compound peut conduire à des découvertes sur la façon dont ces substances affectent diverses voies biochimiques .
Groupe de composés flavonoïdes
Faisant partie du groupe des composés flavonoïdes, les effets de l'this compound sur la santé et les maladies font l'objet d'un domaine d'étude important en raison de la large gamme d'activités biologiques des flavonoïdes .
Mécanisme D'action
Mode of Action
It is known that the compound exhibits a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may help maintain the integrity of the extracellular matrix and potentially influence cell behavior.
Pharmacokinetics
The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may be well-absorbed in the body, but further studies are needed to confirm this.
Result of Action
3-Geranyl-4-methoxybenzoic acid has been shown to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . This suggests that it may have potential therapeutic applications in conditions where hyaluronidase activity is detrimental, such as in certain inflammatory diseases and cancer.
Action Environment
The action of 3-Geranyl-4-methoxybenzoic acid may be influenced by various environmental factors. For instance, its stability could be affected by exposure to sunlight and high temperatures . Therefore, it is recommended to store the compound in a cool, dark place to maintain its efficacy . Additionally, the compound’s solubility in various solvents suggests that it may be more effective in certain physiological environments than others .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It has been found to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may affect cell migration and tissue remodeling .
Cellular Effects
Its inhibitory effect on hyaluronidase suggests that it may influence cell function by affecting the extracellular matrix . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory effect on hyaluronidase suggests that it may bind to this enzyme and prevent it from degrading hyaluronic acid . This could lead to changes in the extracellular matrix, which could in turn affect cell signaling, gene expression, and cellular metabolism.
Propriétés
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAYXMNBDVWDA-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
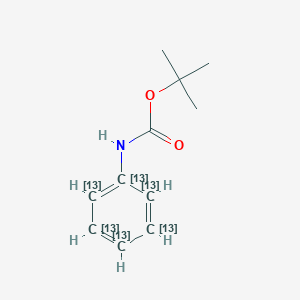
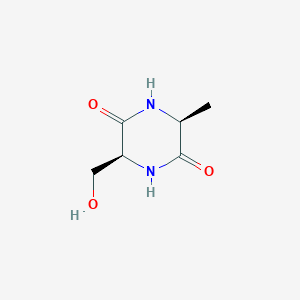



![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

